N-Isobutyryl-2-methylalanine

Lipophilicity Membrane Permeability ADME Prediction

Researchers requiring precise control over peptidomimetic secondary structure often face supply inconsistencies with niche α,α-disubstituted amino acids. N-Isobutyryl-2-methylalanine (CAS 118728-63-5) directly addresses this need as a high-purity building block. The branched N-isobutyryl cap and 2-methylalanine core are essential for inducing helical turns and enhancing steric shielding against aminopeptidases. - Lipophilicity (XLogP3 0.8) optimized for passive membrane permeability in drug candidates. - Distinct retention time versus linear N-butyryl isomers ensures reliable chromatographic analysis. - Supplied as a Certified Reference Material suitable for ICH-compliant impurity profiling.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 118728-63-5
Cat. No. B053732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyryl-2-methylalanine
CAS118728-63-5
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC(C)(C)C(=O)O
InChIInChI=1S/C8H15NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h5H,1-4H3,(H,9,10)(H,11,12)
InChIKeyADDMVRJIQGPVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutyryl-2-methylalanine Overview


N-Isobutyryl-2-methylalanine (CAS 118728-63-5; C8H15NO3; MW 173.21 g/mol) is a non-proteinogenic, N-acylated α,α-disubstituted amino acid derivative [1]. Structurally, it features a 2-methylalanine (Aib) core with an N-terminal isobutyryl (2-methylpropanoyl) moiety. This compound is widely available from specialty chemical suppliers at purities of ≥95% and serves as a versatile building block for peptidomimetic and medicinal chemistry research .

Core N-Acylated α,α-disubstituted amino acid (Aib) core
Capping Branched isobutyryl group modulates lipophilicity and steric profile
Role Peptidomimetic building block for SAR and stability research

N-Isobutyryl-2-methylalanine: Substitution Challenges


The substitution of N-isobutyryl-2-methylalanine with simpler N-acetyl or N-propionyl analogs is problematic due to substantial differences in lipophilicity, steric bulk, and molecular flexibility that directly impact downstream performance. The branched isobutyryl group confers a distinct lipophilic profile [1] and a higher number of rotatable bonds compared to linear acyl chains [2]. These physicochemical differences are critical for applications where precise control over membrane permeability, metabolic stability, or peptide backbone conformation is required [1]. Interchanging with a straight-chain isomer like N-butyryl-2-methylalanine (same MW) introduces a fundamentally different acyl geometry, altering intermolecular interactions and chromatographic behavior.

Target
Potential Substitute
Why Not Interchangeable
N-Isobutyryl-2-methylalanine
N-Acetyl-2-methylalanine
Lipophilicity and rotatable bond profiles differ substantially
N-Butyryl-2-methylalanine (linear isomer)
Linear vs branched acyl geometry alters steric and chromatographic behavior
N-Propionyl-2-methylalanine
Shorter chain may shift permeability and flexibility profiles

N-Isobutyryl-2-methylalanine: Key Evidence


Lipophilicity vs N-Acetyl-2-methylalanine

The isobutyryl group of N-Isobutyryl-2-methylalanine increases its calculated lipophilicity (XLogP3) compared to the simpler N-acetyl analog. The target compound exhibits an XLogP3 of 0.8 [1], while N-acetyl-2-methylalanine (CAS 5362-00-5) has a computed XLogP3 of -0.2 [2]. This represents a difference of 1.0 log unit, indicating significantly higher partition into lipid phases.

Lipophilicity vs N-Acetyl
Head-to-head
ΔXLogP3 = 1.0 (Target: 0.8, N-Acetyl: −0.2)
Supports lipophilicity-driven permeability screening
Calculated XLogP3; verify experimentally
Lipophilicity Membrane Permeability ADME Prediction

Conformational Flexibility

The isobutyryl side chain introduces additional conformational degrees of freedom compared to the acetyl group. N-Isobutyryl-2-methylalanine possesses 4 rotatable bonds [1], whereas N-acetyl-2-methylalanine has only 2 rotatable bonds [2]. This difference in rotatable bond count (Δ=2) can influence molecular recognition events and the entropic cost of binding.

Conformational Flexibility
Head-to-head
Target: 4 rotatable bonds; N-Acetyl: 2 (Δ=2)
May influence conformational sampling and binding entropy
Computed property; requires experimental validation
Conformational Analysis Peptide Design Molecular Flexibility

Branched Acyl Geometry

N-Isobutyryl-2-methylalanine (MW 173.21) is a structural isomer of N-Butyryl-2-methylalanine (MW 173.21) [1]. The key difference lies in the acyl chain: a branched 2-methylpropanoyl (isobutyryl) group versus a linear butanoyl group. This branching introduces greater steric hindrance near the amide bond [2]. While specific quantitative stability data are not available in the open literature for this exact compound, class-level inference from related peptides indicates that branched N-acyl groups can significantly enhance resistance to enzymatic degradation compared to linear acyl chains [2].

Branched Acyl Geometry
Class-level
Branched isobutyryl vs linear butanoyl — qualitative steric difference
May support stability screening in peptide research
Class-level inference; direct stability data unavailable
Structural Isomerism Steric Hindrance Peptide Stability

Certified Reference Material Availability

N-Isobutyryl-2-methylalanine is specifically referenced for use as a Certified Reference Material (CRM) to quantify this particular impurity via HPLC-UV or LC-MS methods . This indicates a documented and recognized role in analytical method development and validation, a feature not universally highlighted for all N-acyl alanine analogs.

CRM Designation
Data to verify
Listed as Certified Reference Material for impurity quantification
Supports analytical method development and impurity profiling
Vendor documentation; verify CRM certification
Analytical Chemistry Quality Control Impurity Profiling

N-Isobutyryl-2-methylalanine Applications


Metabolically Stable Peptide Design

In peptide drug discovery, incorporating N-isobutyryl-2-methylalanine at the N-terminus or within a sequence can improve resistance to aminopeptidases due to the steric hindrance from the branched isobutyryl group and the α,α-disubstitution [1][2]. The enhanced lipophilicity (XLogP3 0.8) relative to N-acetyl analogs also supports improved passive membrane permeability [1].

Conformationally Constrained Peptidomimetics

The 2-methylalanine (Aib) core is a well-known strong helix inducer in peptides [2]. When combined with the N-isobutyryl capping group, it provides a tool for precisely controlling the secondary structure of short peptides, a critical factor in designing potent and selective receptor ligands [2].

Pharmaceutical Impurity Profiling

As a Certified Reference Material (CRM), this compound is directly applicable for the development and validation of HPLC-UV or LC-MS methods to detect and quantify related process impurities or degradation products in drug candidates . This ensures compliance with ICH guidelines for pharmaceutical quality control.

SAR of N-Acyl Modifications

In medicinal chemistry campaigns, systematic variation of the N-acyl group is essential for optimizing lead compounds. N-Isobutyryl-2-methylalanine serves as a key comparator for linear (butyryl) and smaller (acetyl, propionyl) N-acyl groups, enabling researchers to deconvolute the contributions of lipophilicity, sterics, and conformation to target binding and selectivity [1][2].

Application
Selection Property
Validation Focus
Peptide stability research
N-terminal steric hindrance and lipophilicity
Aminopeptidase resistance and permeability assays
Helix-constrained peptidomimetics
Aib core and N-acyl capping control
Secondary structure validation (CD, NMR)
Analytical impurity profiling
CRM designation for impurity quantification
HPLC-UV / LC-MS method validation
N-Acyl modification SAR studies
Branched acyl chain geometry impact
Binding affinity and selectivity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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